periglaucine A
Description
Natural Occurrence and Isolation from Pericampylus glaucus
Periglaucine A is a naturally occurring alkaloid isolated from Pericampylus glaucus, a climbing plant belonging to the Menispermaceae family, which is found across various parts of Asia. mdpi.comvulcanchem.comnih.gov The compound is typically extracted from the aerial parts of the plant. acs.orgnih.gov
The isolation of this compound is achieved through a multi-step process. vulcanchem.com This generally involves initial extraction of the plant material, followed by bioassay-guided fractionation to separate the complex mixture of phytochemicals. vulcanchem.com The structural elucidation of this compound was a significant undertaking, accomplished through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Electron Ionization Mass Spectrometry (EIMS). acs.orgnih.gov The definitive three-dimensional structure of this compound was confirmed by single-crystal X-ray diffraction analysis. acs.orgnih.govbiocrick.com Along with this compound, other related hasubanane-type alkaloids, named periglaucines B, C, and D, were also isolated from the same plant source. acs.orgnih.gov
Historical Context of Hasubanan (B79425) Alkaloid Research
The study of this compound is rooted in the broader history of hasubanan alkaloid research. This large class of natural products, numbering over 80 distinct compounds, is primarily found in plants of the Menispermaceae family. caltech.edu These plants have a long history of use in traditional Chinese medicine for treating a variety of ailments. caltech.edu
The first hasubanan alkaloids were discovered in the 1920s, but their complex chemical structures were not fully elucidated until the 1960s. caltech.edu A key breakthrough came in 1968 with the use of X-ray crystallography to determine the structure of aknadinine. caltech.edu Hasubanan alkaloids are characterized by a unique and densely functionalized aza[4.4.3]propellane core framework. caltech.eduresearchgate.net They bear a structural resemblance to morphine alkaloids, differing mainly in the composition of one of their rings, which has made them compelling targets for chemical synthesis. caltech.edu this compound belongs to a specific subgroup known as the oxo-bridged propellane alkaloids. caltech.edu The significant complexity of their molecular architecture and their potential biological activities have made hasubanan alkaloids the focus of numerous synthetic efforts over the past five decades. caltech.eduresearchgate.net
Significance of this compound in Natural Product Chemistry and Biological Investigations
This compound holds considerable significance in natural product chemistry due to its intricate molecular structure. caltech.edu The hasubanan skeleton, with its bridged, polycyclic system and multiple stereocenters, presents a formidable challenge for synthetic chemists. vulcanchem.comcaltech.edu The development of synthetic routes to this compound and its relatives, such as the asymmetric total synthesis reported in recent years, represents a notable achievement in the field, often requiring innovative strategies like intramolecular photoenolization/Diels–Alder (PEDA) reactions. researchgate.net
The compound's importance also extends to its biological activities, which have been the subject of several investigations. Research has demonstrated that this compound exhibits a range of biological effects in laboratory settings. These findings underscore the potential of this compound as a lead compound for further pharmacological research.
Table 1: Investigated Biological Activities of this compound
| Activity | Target/Model | Finding | Reference(s) |
|---|---|---|---|
| Anti-Hepatitis B Virus (HBV) | Hep G2.2.15 cells | Inhibited the secretion of Hepatitis B virus surface antigen (HBsAg). | acs.orgnih.govbiocrick.com |
| Anti-HIV-1 | C8166 cells | Showed anti-HIV-1 activity with an EC50 value of 204 μM. | medchemexpress.com |
| Anti-Acanthamoeba | Acanthamoeba triangularis trophozoites and cysts | At 100 μg/mL, inhibited more than 70% of the survival of both cysts and trophozoites. | mdpi.comnih.gov |
| Anti-inflammatory | Inhibition of COX enzymes | Found to inhibit COX enzymes as part of a broader study on P. glaucus constituents. | mdpi.com |
Structure
3D Structure
Properties
IUPAC Name |
(1S,11S,13S,14R,15R)-14,15-dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6/c1-21-5-4-18-8-13(22)17(23-2)20(24-3)19(18,21)9-16(27-20)11-6-14-15(7-12(11)18)26-10-25-14/h6-7,16-17H,4-5,8-10H2,1-3H3/t16-,17+,18-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDYNQYLCIPODD-WPVAHCMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C14CC(C5=CC6=C(C=C52)OCO6)OC4(C(C(=O)C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23[C@]14C[C@@H](C5=CC6=C(C=C52)OCO6)O[C@]4([C@@H](C(=O)C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis and Biogenetic Pathways of Periglaucine a
Putative Biosynthetic Routes
The biosynthesis of hasubanan (B79425) alkaloids like periglaucine A is believed to originate from the coupling of two tyrosine-derived units. caltech.edu This is analogous to the biosynthesis of morphinan (B1239233) alkaloids. caltech.edu The proposed pathway commences with the condensation of two tyrosine derivatives to form an isoquinoline (B145761) intermediate. caltech.edufrontiersin.org Specifically, feeding experiments with radiolabeled tyrosine and various isoquinoline derivatives have indicated that a trioxygenated intermediate is a key precursor for the C ring of the hasubanan framework. caltech.edu This suggests that oxidation of tyrosine occurs before the formation of the isoquinoline ring. caltech.edu
The core hasubanan structure is then thought to be formed through a series of complex reactions including oxidative coupling and intramolecular rearrangements. caltech.edu
Enzymatic Steps and Key Intermediates
While the complete enzymatic cascade for this compound biosynthesis is yet to be fully elucidated, key steps and intermediates have been proposed based on biosynthetic studies of related alkaloids. caltech.edufrontiersin.org
Key Proposed Enzymatic Steps and Intermediates:
| Step | Description | Precursor(s) | Intermediate(s) | Proposed Enzyme Type(s) |
| 1 | Condensation | Tyrosine derivatives | Isoquinoline intermediate | Norcoclaurine synthase (NCS)-like enzymes |
| 2 | Oxidation | Isoquinoline intermediate | Oxidized isoquinoline derivatives | Cytochrome P450 monooxygenases, Oxidoreductases |
| 3 | Intramolecular Oxidative Coupling | Oxidized isoquinoline | Piperidine (B6355638) intermediate | Phenol-oxidizing enzymes |
| 4 | Propellane Backbone Formation | Piperidine intermediate | Aziridinium (B1262131) ion, Pyrrolidine intermediate | Unknown |
| 5 | Further Oxidations | Hasubanan core | Oxygenated hasubanan derivatives | Oxidoreductases |
Data derived from biosynthetic studies of hasubanan and related benzylisoquinoline alkaloids. caltech.edufrontiersin.org
Following the initial formation of the isoquinoline scaffold, a critical step is the intramolecular oxidative coupling between specific carbon atoms (C12-C13) to yield a piperidine intermediate. caltech.edu The characteristic propellane backbone of hasubanan alkaloids is hypothesized to arise from an intramolecular conjugate addition of the amine into an enone system, forming a transient aziridinium ion. caltech.edu Subsequent reduction and isomerization would then lead to the final hasubanan skeleton. caltech.edu Additional oxidative modifications at various positions, such as C8 and C10, give rise to the diversity of hasubanan alkaloids, including this compound which features an oxo-bridge. caltech.edu
Biogenetic Relationship to Other Hasubanan Alkaloids
This compound belongs to a subgroup of hasubanan alkaloids characterized by an oxygen bridge at C10. caltech.edu The hasubanan family can be broadly categorized based on their oxidation patterns. The least oxidized members lack functional groups at the C8 position. caltech.edu Introduction of an oxygen function at C8 leads to the hasubanonine (B156775) type alkaloids. caltech.edu
Further oxidation at the C10 position is the defining feature of the oxo-bridged propellane alkaloids, which includes this compound, metaphanine, and stephabenine. caltech.edu This suggests a hierarchical biosynthetic pathway where simpler hasubanan structures are progressively oxidized to yield more complex derivatives like this compound. The structural similarities and shared biosynthetic precursors firmly place this compound within the broader family of hasubanan alkaloids.
Chemical Synthesis of Periglaucine a and Analogues
Asymmetric Total Synthesis Strategies
The enantioselective synthesis of periglaucine A has been achieved through multi-step strategies that establish the correct stereochemistry at each chiral center. A notable approach successfully yielded this compound, alongside its congeners periglaucine B and C. researchgate.netnih.gov This synthesis showcases a blend of powerful reactions to assemble the complex framework from simpler starting materials. nih.govresearchgate.net
The construction of the hasubanan (B79425) skeleton, specifically the aza[4.4.3]propellane core of this compound, is the central challenge in its synthesis. caltech.edusci-hub.seacs.org Several key methodologies have been employed to forge this intricate structure.
One successful strategy involves an intramolecular photoenolization/Diels-Alder (PEDA) reaction. researchgate.netnih.govresearchgate.net This powerful transformation is used to build the highly functionalized tricyclic core skeleton that already contains a critical quaternary carbon center. researchgate.netthieme-connect.com Another approach to the propellane core involves the addition of an aryl acetylide to a complex iminium ion, which is then followed by an intramolecular 1,4-addition to close the ring system. sci-hub.seacs.orgnih.gov
Other methodologies reported for the synthesis of the broader hasubanan family, which are applicable to this compound synthesis, include:
Intramolecular Dieckmann Condensation: This reaction was used to form the propellane core from a cis-substituted heterobicyclic precursor. acs.org
Oxidative Phenolic Coupling and Aza-Michael Reaction: A diastereoselective oxidative phenolic coupling followed by a regioselective intramolecular aza-Michael reaction has been used to efficiently construct the hasubanan skeleton, including the all-carbon quaternary stereocenter. researchgate.netresearchgate.net
researchgate.netresearchgate.net-Sigmatropic Rearrangement: This type of rearrangement has been utilized as a key step to establish the quaternary carbon stereocenter in the synthesis of related hasubanan alkaloids. nih.gov
| Methodology | Description | Key Feature | Reference(s) |
| Photoenolization/Diels-Alder (PEDA) | An intramolecular reaction to form the core tricyclic system. | Constructs a highly functionalized core with a quaternary center. | researchgate.netnih.govresearchgate.netthieme-connect.com |
| Aryl Acetylide Addition / 1,4-Addition | Addition of an aryl acetylide to an iminium ion, followed by cyclization. | Forms the aza[4.4.3]propellane structure. | sci-hub.seacs.orgnih.gov |
| Oxidative Phenolic Coupling / Aza-Michael Reaction | Diastereoselective coupling followed by intramolecular cyclization. | Efficiently builds the hasubanan skeleton with a C13 quaternary center. | researchgate.netresearchgate.net |
Maintaining stereochemical control throughout the synthesis is paramount for achieving the specific enantiomer of the natural product. The asymmetric total synthesis of this compound employs several stereocontrolled reactions. nih.gov A key step involves a Rhodium(I)-catalyzed Hayashi-Miyaura reaction, which is both regio- and diastereoselective, to connect two key fragments of the molecule early in the synthetic sequence. researchgate.netnih.gov
The formation of the propellane core itself is often achieved with high stereocontrol. For instance, the addition of an aryl acetylide to a chiral iminium ion proceeds diastereoselectively to set the stereochemistry of the α-tertiary amine at the C14 position. nih.govnih.gov Similarly, the PEDA reaction used to form the tricyclic core is designed to control the stereochemistry of the newly formed rings. thieme-connect.com The stereocontrolled construction of a cis-substituted heterocycle was crucial for a successful subsequent intramolecular Dieckmann condensation. acs.org These methods ensure that the complex three-dimensional structure is assembled with precision.
The total synthesis of this compound by Gao and co-workers is a clear example of a convergent design. researchgate.net In this route, two advanced intermediates are synthesized separately and then joined using a Rh(I)-catalyzed Hayashi-Miyaura reaction. researchgate.netnih.gov This fragment coupling is a hallmark of a convergent strategy, as it unites two pieces of similar complexity to rapidly assemble a large portion of the final molecule. sci-hub.senih.gov This approach allows for flexibility and efficiency, as the individual fragments can be optimized or modified independently before the crucial coupling step. acs.org
Stereocontrolled Approaches
Synthetic Modifications and Derivative Preparation
While the primary focus of many research efforts has been the total synthesis of the natural periglaucines, the developed synthetic routes are inherently adaptable for creating analogues and derivatives. The same strategic bond formations can be applied to slightly modified starting materials to produce structurally related compounds.
For example, the synthetic strategy that yielded this compound was also used to complete the total synthesis of periglaucines B and C, as well as the related hasubanan alkaloids N,O-dimethyloxostephine and oxostephabenine. researchgate.netnih.gov Furthermore, synthetic routes developed for other hasubanan alkaloids, such as the one employing an aryl acetylide addition, have been shown to be versatile. rsc.org By simply varying the structure of the alkynyl fragment used in the coupling reaction, chemists have been able to access a range of alkaloids, including (−)-runanine, (−)-delavayine, and (+)-periglaucine B. rsc.org This demonstrates the power of the synthetic platform to generate a library of related compounds for further study.
Advanced Reaction Methodologies Applied in this compound Synthesis
The total synthesis of this compound and its analogues relies on a toolkit of modern and powerful chemical reactions. These advanced methodologies enable the efficient and selective construction of its complex architecture.
A cornerstone of one successful synthesis is the intramolecular photoenolization/Diels-Alder (PEDA) reaction , which creates the core polycyclic framework. researchgate.netnih.govthieme-connect.com This is complemented by a Rh(I)-catalyzed regio- and diastereoselective Hayashi-Miyaura reaction for the crucial convergent fragment coupling. researchgate.netnih.gov
Following the construction of the main skeleton, a bio-inspired intramolecular Michael addition is employed to form the characteristic aza[4.4.3]propellane ring system. researchgate.netresearchgate.net This is often followed by a transannular acetalization to complete the tetrahydrofuran (B95107) ring found in the molecule. researchgate.netresearchgate.net Other advanced reactions utilized in the synthesis of the hasubanan core include ring-closing metathesis and palladium-catalyzed cascade cyclizations , which offer alternative routes to the fused ring systems. researchgate.net
| Reaction | Purpose in Synthesis | Reference(s) |
| Rh(I)-catalyzed Hayashi-Miyaura reaction | Convergent coupling of two key fragments. | researchgate.netnih.gov |
| Intramolecular Photoenolization/Diels-Alder (PEDA) | Construction of the functionalized tricyclic core skeleton. | researchgate.netresearchgate.netthieme-connect.com |
| Bio-inspired Intramolecular Michael Addition | Formation of the aza[4.4.3]propellane structure. | researchgate.netresearchgate.net |
| Transannular Acetalization | Generation of the tetrahydrofuran ring. | researchgate.netresearchgate.net |
| Oxidative Phenolic Coupling | Creation of the hasubanan skeleton with a quaternary center. | researchgate.net |
| Ring-Closing Metathesis | Alternative strategy for forming the core ring structure. | researchgate.net |
Pre Clinical Biological Activities and Mechanistic Studies
Antiviral Activity Investigations
Studies have explored the efficacy of periglaucine A against clinically significant viruses, including Hepatitis B Virus (HBV) and Human Immunodeficiency Virus Type 1 (HIV-1).
This compound has demonstrated clear inhibitory effects against the Hepatitis B virus in laboratory settings. acs.orgnih.gov The primary mechanism identified is the inhibition of the secretion of the Hepatitis B virus surface antigen (HBsAg). targetmol.comchemfaces.com This activity was observed in studies using Hep G2.2.15 cells, a human liver cancer cell line that is persistently infected with and produces HBV. acs.orgnih.gov The inhibition of HBsAg secretion is a key indicator of antiviral activity, as this surface antigen is crucial for the virus's life cycle and pathogenicity. This compound was one of four related alkaloids (periglaucines A–D) isolated from Pericampylus glaucus that all exhibited this inhibitory effect on HBsAg secretion. acs.orgnih.govcapes.gov.br
The direct anti-HIV-1 activity of this compound has not been specifically detailed in available research. However, studies on compounds isolated from the same plant, Pericampylus glaucus, have shown promising results. acs.orgnih.gov Specifically, two other alkaloids, norruffscine and (-)-8-oxotetrahydropalmatine, which were isolated alongside this compound, exhibited inhibitory activity against HIV-1 in C8166 cells. acs.orgnih.gov While this suggests that the structural class of alkaloids from this plant may possess antiviral potential, specific data confirming the anti-HIV-1 action of this compound itself is limited. vulcanchem.com
Hepatitis B Virus (HBV) Inhibition Mechanisms (e.g., HBsAg secretion inhibition)
Antiparasitic Activity
This compound has been evaluated for its effectiveness against parasitic organisms, with a notable focus on the free-living amoeba Acanthamoeba.
This compound has demonstrated significant amoebicidal activity against Acanthamoeba triangularis in vitro. nih.gov Studies have shown that at a concentration of 100 μg/mL, this compound can inhibit more than 70% of the survival of both the active (trophozoite) and dormant (cyst) stages of the parasite. nih.gov
Further research utilizing this compound encapsulated within poly (dl-lactide-co-glycolide) (PLGA) nanoparticles (PGA-PLGA) confirmed its anti-Acanthamoeba properties remain intact. mdpi.comnih.gov These nanoparticles showed dose-dependent inhibition of A. triangularis trophozoite viability. mdpi.comnih.gov The encapsulation was observed to have a high efficiency of 90% for this compound. mdpi.com
| Concentration (µg/mL) | Inhibition of Viability (%) |
|---|---|
| 100 | 74.9% |
| 50 | 59.9% |
| 25 | 49.9% |
Data sourced from studies on this compound-loaded PLGA nanoparticles. mdpi.comnih.gov
Investigations into the cellular mechanisms underlying the antiparasitic effects of this compound have been conducted. In a study involving this compound-loaded nanoparticles, the potential for programmed cell death (apoptosis) in Acanthamoeba triangularis was examined using the TUNEL method. mdpi.com The results indicated that no fragmentation of DNA strands was observed within the amoeba cells. mdpi.com This finding suggests that the inhibitory action of the this compound nanoparticles against Acanthamoeba is not mediated by the induction of apoptosis. mdpi.com While other studies have noted that this compound can induce apoptosis in tumor cells by affecting mitochondrial function, this specific mechanism was not observed in the context of its antiparasitic activity against Acanthamoeba. mdpi.com The concept of programmed cell death in parasites is an evolving area of research. nih.govunmc.edu
In Vitro Acanthamoebicidal Effects against Acanthamoeba triangularis
Antiprotozoal Activity
The antiprotozoal activity of this compound is primarily documented through its effects against the pathogenic protozoan Acanthamoeba. nih.govnih.gov Acanthamoeba species are causative agents of serious human infections, and the demonstrated acanthamoebicidal effects of this compound position it as a compound of interest in the search for new antiprotozoal agents. nih.gov Its ability to inhibit the growth of both trophozoites and the highly resistant cyst forms makes it a noteworthy candidate for further investigation in the development of treatments for infections caused by these protozoa. nih.govresearchgate.net
Anti-inflammatory Response Studies
This compound has demonstrated notable anti-inflammatory effects in several experimental models. These studies have primarily focused on its ability to inhibit key enzymatic pathways and modulate the activity of inflammatory mediators.
Inhibition of Enzyme Pathways (e.g., Cyclooxygenase 1 and 2)
Research has shown that this compound exhibits inhibitory activity against cyclooxygenase (COX) enzymes, which are crucial mediators of the inflammatory response. nih.govstuartxchange.org Studies on extracts of Pericampylus glaucus, the plant from which this compound is isolated, have demonstrated inhibition of both COX-1 and COX-2 enzymes. nih.govnottingham.ac.uk This dual inhibition is a significant finding, as both enzymes are involved in the synthesis of prostaglandins, which are key players in inflammation and pain. researchgate.net The ability of this compound to target these enzymes suggests a potential mechanism for its observed anti-inflammatory effects. nih.govnottingham.ac.uk
Modulation of Inflammatory Mediators
Beyond its effects on COX enzymes, this compound is also involved in the modulation of other inflammatory mediators. Studies have shown that extracts containing this compound can prevent heat-induced protein denaturation and stabilize red blood cells under hypotonic stress, both of which are indicative of anti-inflammatory activity. nih.govstuartxchange.org By stabilizing lysosomal membranes, it may prevent the release of pro-inflammatory enzymes. nottingham.ac.uk These findings suggest that this compound can influence the broader inflammatory cascade, not limited to the prostaglandin (B15479496) synthesis pathway.
Antivenom Activity Research
Intriguing research has highlighted the potential of this compound as an antivenom agent. In vitro studies have demonstrated its ability to counteract the cytotoxic effects of snake venom. Specifically, this compound was found to significantly increase the proliferation of cells that had been exposed to venom, suggesting a protective effect. nottingham.ac.ukresearchgate.net One study reported that this compound increased cell proliferation by over 70%, indicating significant antivenom activity. nottingham.ac.uknottingham.ac.uk This supports the traditional use of Pericampylus glaucus in treating snakebites. stuartxchange.orgnottingham.ac.uk
Anticancer/Cytotoxic Activities in Cellular Models
This compound has been investigated for its potential as an anticancer agent, with studies focusing on its cytotoxic effects on various cancer cell lines.
Activity against Nasopharyngeal Carcinoma Cell Lines (in vitro)
This compound has shown promising activity against nasopharyngeal carcinoma (NPC) cell lines. In vitro studies using the HK1 nasopharyngeal carcinoma cell line have demonstrated the cytotoxic effects of this compound. nih.gov Notably, this compound exhibited toxicity towards the HK1 cell line while showing a lack of toxicity towards the normal human lung epithelial cell line MRC-5. nottingham.ac.uk This selective cytotoxicity is a desirable characteristic for a potential anticancer drug. nottingham.ac.uk
General Cytotoxicity in Cancer Cell Lines
The cytotoxic properties of this compound extend beyond nasopharyngeal carcinoma. Research has indicated its toxicity towards other cancer cell lines, supporting the traditional use of Pericampylus glaucus for treating tumors. nottingham.ac.ukresearchgate.net While specific data on a wide range of cancer cell lines is still emerging, the existing evidence suggests that this compound could be a valuable candidate for further development as a broad-spectrum anticancer agent. nottingham.ac.uk
Antioxidant Properties and Radical Scavenging Activity
Research into the antioxidant potential of compounds isolated from Pericampylus glaucus has indicated that the observed radical scavenging effects are likely not attributed to this compound. Studies investigating the antioxidant capacity of various extracts from this plant have suggested a stronger correlation between the total polyphenol content and the results of the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity. nottingham.ac.uknottingham.ac.ukresearchgate.net
While crude ethanolic extracts of P. glaucus leaves have demonstrated good radical scavenging activity in DPPH assays and shown a concentration-dependent increase in reducing power, this activity has been primarily linked to the presence of polyphenolic compounds such as tannins and flavonoids. nottingham.ac.ukstuartxchange.org The antioxidant activity of the plant is most prominently observed in the stem chloroform (B151607) extract, which exhibited the greatest radical scavenging capability. nottingham.ac.uknottingham.ac.uk Therefore, current scientific evidence points towards other phytochemicals, rather than this compound, as the principal contributors to the antioxidant properties of Pericampylus glaucus.
Other Investigational Pre-clinical Biological Activities
This compound has been the subject of several pre-clinical investigations to determine its therapeutic potential across various domains, including antivenom, anticancer, and amoebicidal applications.
Antivenom Activity
In studies assessing the traditional use of Pericampylus glaucus for treating venomous snake bites, this compound demonstrated significant antivenom activity. The compound was found to increase cell proliferation by over 70% in an in vitro model, suggesting a protective effect against venom-induced cytotoxicity. nottingham.ac.uknottingham.ac.ukresearchgate.net
Anticancer and Anti-inflammatory Activity
This compound has been evaluated for its potential as an anticancer agent. Research has shown its cytotoxic effects against the human nasopharyngeal carcinoma cell line (HK1). nottingham.ac.ukepa.gov Notably, it displayed a degree of selectivity, as it did not exhibit toxicity towards the normal human lung epithelial cell line MRC-5. nottingham.ac.uk This selective cytotoxicity suggests its potential as a candidate for cancer therapy. nottingham.ac.uk The anti-inflammatory activity of P. glaucus extracts, which contain this compound, has also been noted, with many extracts showing inhibition of cyclooxygenase (COX-1 and COX-2) enzymes. nottingham.ac.uk
Amoebicidal Activity
Investigations into the amoebicidal effects of compounds from Pericampylus glaucus have identified this compound as a potent agent against the pathogenic amoeba Acanthamoeba triangularis. stuartxchange.org In vitro studies revealed that this compound, alongside betulinic acid, inhibited the survival of both the cystic and trophozoite stages of the amoeba by more than 70%. stuartxchange.org The therapeutic index of this compound suggests it could be a valuable compound for the development of treatments for infections caused by Acanthamoeba. stuartxchange.org
Table of Pre-clinical Biological Activities of this compound
| Activity Investigated | Target/Model | Key Findings | Reference |
| Antivenom | In vitro cell proliferation assay | Increased cell proliferation by over 70% | nottingham.ac.uknottingham.ac.ukresearchgate.net |
| Anticancer | Human nasopharyngeal carcinoma (HK1) vs. normal human lung (MRC-5) cell lines | Exhibited toxicity towards HK1 cells with a lack of toxicity towards MRC-5 cells | nottingham.ac.uk |
| Amoebicidal | Acanthamoeba triangularis (cysts and trophozoites) | Inhibited survival by more than 70% | stuartxchange.org |
Structure Activity Relationship Sar Studies of Periglaucine a and Its Derivatives
Elucidation of Key Structural Features for Biological Potency
The biological potency of periglaucine A is intrinsically linked to its complex, rigid polycyclic framework, which is characteristic of hasubanan (B79425) alkaloids. This core structure, an aza[4.3.3]propellane system, provides a specific three-dimensional arrangement of functional groups that interact with biological targets. caltech.edu
Initial studies on this compound and its congeners, periglaucine B, C, and D, which were all isolated from Pericampylus glaucus, have provided preliminary insights into their SAR, particularly concerning their anti-Hepatitis B Virus (HBV) activity. nih.gov The fundamental hasubanan skeleton appears to be a prerequisite for this activity. Periglaucines A-D all demonstrated an inhibitory effect on the secretion of the Hepatitis B surface antigen (HBsAg) in Hep G2.2.15 cells. nih.gov
The key structural features of this compound that are thought to be important for its biological activity include:
The Hasubanan Core: The rigid, bridged ring system is crucial for orienting the substituents in a specific spatial configuration.
Oxygenation Pattern: The presence and position of methoxy (B1213986), hydroxy, and epoxy groups on the aromatic and cyclohexenone rings significantly influence the molecule's electronic properties and its ability to form hydrogen bonds with target proteins.
The Tetrahydrofuran (B95107) Ring: The oxo-bridged propellane structure, which includes a tetrahydrofuran ring, is a distinguishing feature of this compound and other related potent hasubanan alkaloids. caltech.edu
The N-methyl Group: The tertiary amine is a common feature in alkaloids and is often involved in salt formation or key binding interactions at physiological pH.
Impact of Functional Group Modifications on Activity Profiles
The primary biological activity for which comparative data is available is the inhibition of HBsAg secretion. The following table summarizes the structures and reported anti-HBV activities of periglaucines A, B, C, and D.
| Compound | R1 | R2 | Inhibition of HBsAg Secretion (%) at 40 µM |
|---|---|---|---|
| This compound | -OCH3 | -OCH3 | 31.4 |
| Periglaucine B | -O-CH2-O- | 28.9 | |
| Periglaucine C | -OH | -OCH3 | 24.7 |
| Periglaucine D | -OCH3 | -OH | 21.5 |
Data sourced from Yan et al., 2008. nih.gov
From this limited dataset, we can infer the following:
Methoxy vs. Methylenedioxy Group: this compound, with two methoxy groups on the aromatic ring, shows slightly higher activity than periglaucine B, which has a methylenedioxy bridge. This suggests that the electronic and steric properties of the two separate methoxy groups may be more favorable for this specific activity.
Hydroxyl Group Substitution: The presence of a hydroxyl group, as seen in periglaucines C and D, appears to reduce the inhibitory activity compared to this compound. This indicates that methylation of the phenolic hydroxyls is beneficial for anti-HBV potency. The position of the hydroxyl group also seems to have a minor influence, with the C-3 hydroxyl (periglaucine C) being slightly more favorable than the C-2 hydroxyl (periglaucine D).
Comparative SAR within the Hasubanan Alkaloid Class
When expanding the SAR analysis to other hasubanan alkaloids, a broader understanding of the structural requirements for different biological activities begins to emerge. Hasubanan alkaloids have been investigated for various pharmacological properties, including anti-inflammatory and cytotoxic activities. researchgate.netmmbio.cn
A study on hasubanan alkaloids from Stephania longa evaluated their anti-inflammatory effects by measuring the inhibition of TNF-α and IL-6 production. mmbio.cnnih.gov While this compound was not included in this particular study, the findings for other hasubanans provide valuable comparative data.
| Compound | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) |
|---|---|---|
| Longanone | 19.22 | 6.54 |
| Cephatonine | 16.44 | 39.12 |
| Prostephabyssine | 15.86 | 30.44 |
Data sourced from Liu et al., 2022. mmbio.cn
These findings highlight that different hasubanan alkaloids exhibit varying potencies against different inflammatory mediators, suggesting that subtle structural variations can tune the biological activity profile. For instance, longanone is a more potent inhibitor of IL-6 than TNF-α, whereas the opposite is true for cephatonine and prostephabyssine. mmbio.cn
The structural differences between these compounds and this compound lie in the substitution patterns on the aromatic and cyclohexenone rings, as well as the nature of the nitrogen substituent. A comprehensive SAR analysis would require testing this compound and its derivatives in these same assays to directly compare their activities and elucidate the specific structural features responsible for anti-inflammatory effects within this alkaloid subclass.
Analytical Methodologies for Periglaucine a Research
Chromatographic Separation Techniques (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and purification of compounds from complex mixtures. shimadzu.comopenaccessjournals.com In the context of natural product research, HPLC is instrumental in isolating specific alkaloids like periglaucine A from plant extracts. The principle of HPLC is based on the differential partitioning of sample components between a mobile phase (a liquid solvent) and a stationary phase (a packed column). knauer.netwikipedia.org The components separate based on their varying affinities for the two phases, leading to different retention times. knauer.net
While specific HPLC parameters for this compound are not extensively detailed in the available literature, the general process for isolating alkaloids from Pericampylus glaucus involves initial extraction with solvents such as hexane, chloroform (B151607), and ethanol. Subsequent separation of the crude extract would typically employ various chromatographic methods, including column chromatography, with HPLC being used for the final purification of the target compounds. shimadzu.comwikipedia.org The choice of stationary phase (e.g., normal-phase or reversed-phase) and mobile phase composition is critical for achieving optimal separation. wikipedia.org For instance, a recent study on the chemical constituents of Cocculus orbiculatus utilized Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS) for the rapid separation and identification of alkaloids, including one identified as this compound. rsc.org This advanced technique offers higher resolution and faster analysis times compared to conventional HPLC. shimadzu.com
Spectroscopic Characterization Methods (e.g., NMR, EIMS, X-ray Diffraction)
The definitive structural elucidation of this compound was accomplished through a combination of spectroscopic methods. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive NMR studies, including one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques (such as HSQC, HMBC, and ¹H–¹H COSY), were pivotal in determining the complex, polycyclic structure of this compound. acs.org These experiments provide detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.
Electron Ionization Mass Spectrometry (EIMS): EIMS was used to determine the mass of the molecule and to provide information about its fragmentation pattern. acs.org This data helps in confirming the molecular weight and offers clues about the structural components of this compound.
Single-Crystal X-ray Diffraction: The absolute confirmation of the structure of this compound was achieved through single-crystal X-ray diffraction analysis. acs.orgbiocrick.com This powerful technique provides the precise three-dimensional arrangement of atoms in a crystalline solid, offering unambiguous proof of the proposed structure. nih.gov The crystallographic data for this compound is available as a Crystallographic Information File (CIF). acs.org
Table 1: Spectroscopic Data for this compound
| Technique | Observation | Reference |
| ¹H NMR | Spectral data recorded | acs.org |
| ¹³C NMR | Spectral data recorded | acs.org |
| EIMS | Mass spectrum recorded | acs.org |
| X-ray Diffraction | Single-crystal structure determined | acs.orgbiocrick.com |
Quantitative Analysis in Biological Matrices
Quantitative analysis of this compound in biological matrices is essential for pharmacokinetic and metabolic studies. While specific, validated quantitative assays for this compound in biological fluids like blood or serum are not detailed in the provided search results, the methodologies for such analyses are well-established for other organic compounds. nih.govnih.gov
Typically, a robust quantitative method would involve liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.gov This approach offers high sensitivity and selectivity, which are crucial for detecting and quantifying low concentrations of a compound in a complex biological matrix. nih.gov The development of such a method would require:
Sample Preparation: An efficient extraction of this compound from the biological matrix (e.g., serum, plasma, or tissue homogenate) is the first step. This could involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.
Chromatographic Separation: A suitable HPLC or UHPLC method would be developed to separate this compound from endogenous components of the matrix. rsc.org
Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) would be used for detection, often in the multiple reaction monitoring (MRM) mode, to ensure high specificity and sensitivity.
A study on Cocculus orbiculatus used UHPLC-Q-TOF-MS/MS to characterize its chemical constituents, including this compound, in different plant parts. rsc.org This non-targeted metabolomic approach demonstrates the capability of high-resolution mass spectrometry to identify and relatively quantify compounds in complex biological samples. rsc.org For absolute quantification, a validated method using a stable isotope-labeled internal standard would be the gold standard.
Advanced Delivery Systems for Periglaucine a in Pre Clinical Settings
Nanoparticle Encapsulation Strategies (e.g., PLGA nanoparticles)
In pre-clinical investigations, periglaucine A has been successfully encapsulated into Poly(dl-lactide-co-glycolide) (PLGA) nanoparticles. mdpi.comnih.gov The single emulsion-solvent evaporation method is a documented technique for preparing these nanoparticles. mdpi.com This process involves dissolving the polymer and the active compound in a solvent system and then emulsifying it, leading to the formation of drug-loaded nanoparticles as the solvent evaporates.
The resulting this compound-PLGA nanoparticles (PGA-PLGA) have been characterized to determine their physical properties. Research shows these nanoparticles can be synthesized with an average particle size ranging from approximately 100 to 500 nm. mdpi.comresearchgate.net A key parameter in evaluating the success of the encapsulation process is the entrapment or encapsulation efficiency, which measures the amount of the drug successfully incorporated into the polymeric matrix. mdpi.com Studies report a remarkably high encapsulation efficiency for this compound, reaching up to 91.2%. mdpi.com This high efficiency is suggested to be related to the hydrophilic characteristics of this compound and its hydrophobic interactions with the polymer. mdpi.com The successful encapsulation within PLGA nanoparticles also rendered the compound completely soluble in water. mdpi.com
| Parameter | Finding | Reference |
|---|---|---|
| Polymer | Poly(dl-lactide-co-glycolide) (PLGA) | mdpi.comnih.gov |
| Preparation Method | Single emulsion-solvent evaporation | mdpi.com |
| Average Particle Size | ~100–500 nm | mdpi.comresearchgate.net |
| Encapsulation Efficiency | 91.2% | mdpi.com |
Evaluation of In Vitro Release Profiles from Delivery Systems
The in vitro release of this compound from PLGA nanoparticles is a critical step in evaluating the potential of the delivery system to provide a sustained release of the active compound. mdpi.com The release mechanism from PLGA nanoparticles is generally understood to be a combination of drug diffusion through the polymer, polymer swelling, and polymer erosion or degradation. mdpi.com
Studies on the release profile of this compound from PLGA nanoparticles were conducted in a phosphate-buffered saline (PBS) solution at a pH of 7.5, with measurements taken at various time intervals up to 72 hours. mdpi.com The release profile demonstrated a biphasic pattern. An initial burst release was observed, with approximately 70.6% of the encapsulated this compound being released within the first 24 hours. mdpi.com Following this initial phase, the release rate decreased. After 48 hours, the cumulative release was measured at 54.8%, and it further decreased to 45.4% by the 72-hour time point, indicating a complex release dynamic that may involve re-association or degradation phenomena under the specified experimental conditions. mdpi.com This sustained release pattern is a key feature of nanoparticle-based delivery systems, aiming to maintain a therapeutic concentration of the drug over an extended period. mdpi.comkoreascience.kr
| Time (hours) | Cumulative Release (%) | Reference |
|---|---|---|
| 24 | 70.6% | mdpi.com |
| 48 | 54.8% | mdpi.com |
| 72 | 45.4% | mdpi.com |
Future Research Directions and Translational Potential
Unexplored Biological Targets and Mechanistic Investigations
While preliminary studies have identified several biological effects of periglaucine A, the precise molecular targets and the underlying mechanisms of action remain largely uncharted territory. The compound is known to inhibit the secretion of Hepatitis B virus (HBV) surface antigen (HBsAg) in Hep G2.2.15 cells, but the specific host or viral protein it interacts with to achieve this effect is yet to be identified. biocrick.comtargetmol.comacs.org Furthermore, its activity against Acanthamoeba is thought to involve the induction of apoptosis-like programmed cell death, but the exact signaling pathways and molecular initiators of this process are not fully understood. dntb.gov.ua
In the context of its anti-inflammatory properties, this compound has been shown to inhibit cyclooxygenase (COX-1 and COX-2) enzymes. nih.gov However, a comprehensive analysis of its impact on other inflammatory mediators, such as cytokines, chemokines, and transcription factors like NF-κB, is necessary for a complete mechanistic profile. Further research should prioritize the identification of direct binding partners through techniques like affinity chromatography-mass spectrometry and cellular thermal shift assays (CETSA) to deconstruct its polypharmacological profile and identify the most therapeutically relevant targets.
Table 1: Summary of Known and Potential Biological Activities of this compound
| Activity | Known Effect | Potential Unexplored Mechanisms | Key Disease Area |
| Antiviral | Inhibits HBV surface antigen (HBsAg) secretion. biocrick.comtargetmol.com | Identification of direct viral/host protein target; impact on viral replication cycle. | Hepatitis B |
| Inhibitory activity against HIV-1 reported for related alkaloids. acs.org | Direct investigation of this compound against HIV-1 reverse transcriptase, integrase, or protease. | HIV/AIDS | |
| Anti-parasitic | Amoebicidal activity against Acanthamoeba triangularis. mdpi.com | Elucidation of specific apoptosis pathway components; identification of unique parasitic enzyme targets. | Acanthamoeba Keratitis |
| Anti-inflammatory | Inhibition of COX-1 and COX-2 enzymes. nih.gov | Modulation of upstream inflammatory pathways (e.g., NF-κB, MAPK); effects on pro-inflammatory cytokine production. | Inflammatory Disorders |
| Anticancer | Cytotoxicity against nasopharyngeal carcinoma cell lines. nih.gov | Investigation of cell cycle arrest, induction of specific apoptotic pathways, anti-angiogenic effects. | Cancer |
Design and Synthesis of Novel this compound Analogues with Enhanced Specificity
The complex, rigid structure of this compound makes it an attractive scaffold for medicinal chemistry. The successful asymmetric total synthesis of this compound and its congeners, periglaucine B and C, has been reported, paving the way for the rational design and synthesis of novel analogues. researchgate.netnih.gov Key strategies in these syntheses include the Hayashi-Miyaura reaction and an intramolecular photoenolization/Diels-Alder (PEDA) reaction to construct the core skeleton. researchgate.netnih.gov
Future efforts should focus on creating a library of analogues to conduct systematic structure-activity relationship (SAR) studies. Modifications could be targeted at various positions of the hasubanan (B79425) core to enhance potency and selectivity for a single biological target, thereby minimizing potential off-target effects. For instance, altering substituents on the aromatic ring could modulate binding affinity to a specific enzyme pocket, while modifications to the nitrogen-containing ring system could influence pharmacokinetic properties. The goal is to develop analogues with enhanced specificity, for example, a potent anti-HBV agent with minimal COX inhibitory activity, which would be a more desirable profile for a chronic viral infection.
Integration of Computational Chemistry in this compound Research
Computational chemistry and molecular modeling are invaluable tools for accelerating drug discovery and can be effectively integrated into this compound research. ontosight.ai Quantum chemistry calculations have already been instrumental in elucidating the structure of related alkaloids. researchgate.net
Future research can employ a range of computational techniques:
Molecular Docking: To predict the binding modes of this compound and its designed analogues within the active sites of known and putative biological targets (e.g., HBV core protein, Acanthamoeba cysteine protease, COX enzymes).
Molecular Dynamics (MD) Simulations: To assess the stability of predicted ligand-protein complexes and understand the dynamic interactions that govern binding affinity.
Quantitative Structure-Activity Relationship (QSAR): To build predictive models that correlate the structural features of this compound analogues with their biological activity. These models can guide the synthesis of new compounds with a higher probability of success.
Table 2: Selected Physicochemical and Molecular Descriptors for this compound
| Descriptor | Value | Source |
| Molecular Formula | C₂₀H₂₃NO₆ | naturalproducts.net |
| Heavy Atom Count | 27 | naturalproducts.net |
| Aromatic Ring Count | 1 | naturalproducts.net |
| Rotatable Bond Count | 2 | naturalproducts.net |
| Topological Polar Surface Area (TopoPSA) | 66.46 Ų | naturalproducts.net |
| Hydrogen Bond Acceptor Count | 7 | naturalproducts.net |
| Hydrogen Bond Donor Count | 0 | naturalproducts.net |
Data sourced from computational predictions.
Development of Standardized Analytical Protocols
The advancement of this compound into pre-clinical studies hinges on the availability of robust and validated analytical methods for its detection and quantification in various matrices, including plant extracts and biological fluids (plasma, urine, tissues). Current analysis has utilized High-Performance Liquid Chromatography (HPLC) with UV detection at wavelengths of 210 nm, 230 nm, and 254 nm, with a reported elution time of approximately 7.5 minutes. nottingham.ac.uk However, analysis in complex mixtures like crude plant extracts has shown difficulties in discerning the peak due to co-eluting compounds. nottingham.ac.uk
There is a clear need to develop more sensitive and specific, fully validated analytical protocols. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) would be the method of choice. A standardized LC-MS/MS protocol would offer lower detection limits and unambiguous identification, which is essential for accurate pharmacokinetic studies, metabolism profiling, and quality control of any future drug product.
Table 3: Reported HPLC Parameters for this compound Analysis
| Parameter | Details | Noted Limitation |
| Technique | High-Performance Liquid Chromatography (HPLC) | --- |
| Detection Wavelengths | 210 nm, 230 nm, 254 nm | --- |
| Elution Time | Approx. 7.5 minutes | Difficulty in discerning the peak in complex stem extracts due to other co-eluting peaks. nottingham.ac.uk |
Prospects for Pre-clinical Development in Specific Disease Areas
The diverse bioactivities of this compound suggest potential for pre-clinical development in several disease areas. taylorandfrancis.comstxbp1disorders.org The primary objective of the pre-clinical phase is to gather comprehensive data on efficacy, safety, and pharmacokinetics in animal models before any consideration for human trials. profil.comaristo-group.com
Infectious Diseases: The potent activity against HBV and Acanthamoeba are promising starting points. mdpi.comtargetmol.com Pre-clinical development would require testing in established animal models, such as HBV-transgenic mice or rabbit models of Acanthamoeba keratitis. These studies would aim to establish proof-of-concept for efficacy in a living organism.
Inflammatory Conditions and Cancer: The anti-inflammatory and cytotoxic activities suggest potential applications in these areas. nih.gov However, given the broad nature of these activities, significant work on mechanism of action and selectivity would be required. Development in these areas would likely follow the identification of a more specific molecular target.
The path forward involves a structured pre-clinical program that includes in vivo efficacy studies, pharmacokinetic profiling (absorption, distribution, metabolism, and excretion - ADME), and initial toxicology screening to determine the compound's safety profile. taylorandfrancis.comstxbp1disorders.org The encapsulation of this compound into delivery systems like Poly (dl-lactide-co-glycolide) (PLGA) nanoparticles has already been explored, which could provide a basis for developing formulations with improved delivery and release profiles for future studies. mdpi.com
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and characterizing periglaucine A?
- Methodological Answer : this compound is typically synthesized via solvent diffusion methods using biodegradable polymers like poly(DL-lactide-co-glycolide) (PLGA). Key steps include emulsification, solvent evaporation, and nanoparticle purification. Characterization involves dynamic light scattering (DLS) for particle size, nuclear magnetic resonance (NMR) for structural validation, and high-performance liquid chromatography (HPLC) for purity assessment. Researchers must document copolymer ratios, solvent selection, and encapsulation efficiency to ensure reproducibility . For peer-reviewed reporting, follow journal guidelines on experimental details, including spectral data and purity thresholds (e.g., ≥95%) .
Q. What in vitro models are used to evaluate the anti-parasitic and cytotoxic activities of this compound?
- Methodological Answer : Anti-Acanthamoeba assays involve incubating trophozoites with this compound-loaded nanoparticles and measuring viability via hemocytometer counts or ATP-based luminescence. Cytotoxicity is assessed using the MTT assay on mammalian cell lines (e.g., HEK-293), with IC50 values calculated via dose-response curves. Include positive controls (e.g., metronidazole) and validate results across triplicate experiments to account for biological variability .
Advanced Research Questions
Q. How can researchers optimize the encapsulation efficiency of this compound in biodegradable nanoparticles?
- Methodological Answer : Encapsulation efficiency depends on polymer hydrophobicity, drug-polymer affinity, and emulsification parameters. For PLGA nanoparticles, a lactide:glycolide ratio of 75:25 enhances drug loading for hydrophobic compounds like this compound. Use a Box-Behnken experimental design to test variables (e.g., surfactant concentration, sonication time) and apply response surface methodology for optimization. Validate stability studies under physiological pH and temperature .
Q. How should contradictions in cytotoxicity data between this compound and analogous compounds be resolved?
- Methodological Answer : Discrepancies may arise from differences in cell line sensitivity, assay protocols, or drug release kinetics. Conduct comparative studies using standardized protocols (e.g., ISO 10993-5 for biocompatibility) and include mechanistic analyses (e.g., ROS generation, apoptosis markers). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and address gaps in existing literature .
Q. What strategies are effective for isolating this compound from complex botanical extracts during preclinical studies?
- Methodological Answer : Combine column chromatography (e.g., silica gel, Sephadex LH-20) with preparative HPLC using a C18 reverse-phase column. Solvent systems should balance polarity (e.g., hexane:ethyl acetate gradients) to separate this compound from co-eluting terpenoids. Validate purity via mass spectrometry (HRMS) and dereplicate using databases like SciFinder or Reaxys to avoid redundant compound identification .
Data Analysis and Reproducibility
Q. What statistical frameworks are recommended for analyzing dose-dependent bioactivity of this compound?
- Methodological Answer : Use nonlinear regression models (e.g., log-inhibitor vs. response in GraphPad Prism) to calculate IC50/EC50 values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For reproducibility, adhere to NIH guidelines for preclinical research, including raw data deposition in repositories like Figshare or Zenodo .
Q. How can researchers mitigate batch-to-batch variability in this compound nanoparticle formulations?
- Methodological Answer : Implement quality-by-design (QbD) principles, including critical process parameter (CPP) identification (e.g., stirring speed, solvent removal rate). Use process analytical technology (PAT) for real-time monitoring. Publish full characterization data (e.g., polydispersity index, zeta potential) in supplementary materials to enable cross-study comparisons .
Literature Review and Hypothesis Development
Q. What systematic approaches ensure comprehensive literature reviews on this compound’s mechanisms of action?
- Methodological Answer : Follow PRISMA guidelines for database searches (PubMed, Scopus) using MeSH terms like “this compound,” “anti-parasitic agents,” and “nanoparticle drug delivery.” Screen studies for PICOT elements (Population: Acanthamoeba; Intervention: this compound; Comparison: standard therapies; Outcome: viability reduction; Timeframe: 24–72 hours). Use tools like Covidence for screening and data extraction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
